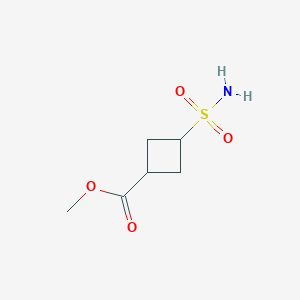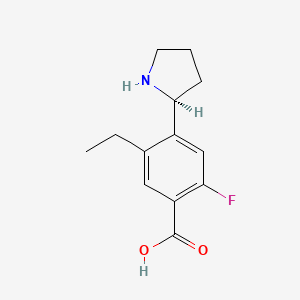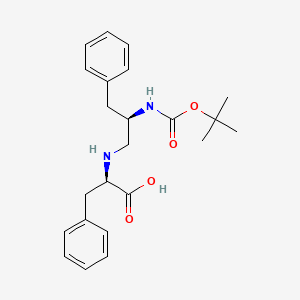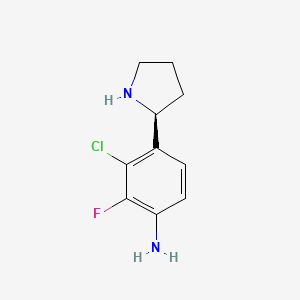
(S)-3-Chloro-2-fluoro-4-(pyrrolidin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-3-Chloro-2-fluoro-4-(pyrrolidin-2-yl)aniline” is a chiral organic compound with the following structural formula:
This compound
It belongs to the class of anilines, which are aromatic amines containing an amino group (-NH₂) attached to a benzene ring. The stereochemistry (S) indicates the absolute configuration of the chiral center.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the following steps:
Fluorination: Fluorination of aniline with a suitable fluorinating agent (e.g., N-fluorobenzenesulfonimide) yields 2-fluoroaniline.
Chlorination: The 2-fluoroaniline is then chlorinated using a chlorinating agent (e.g., thionyl chloride) to introduce the chlorine atom.
Pyrrolidine Ring Formation: The chlorinated intermediate is reacted with pyrrolidine to form the pyrrolidinyl group.
Industrial Production:: Industrial-scale production typically involves optimized and efficient synthetic routes. specific proprietary methods may vary among manufacturers.
Analyse Chemischer Reaktionen
Reactions::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the aniline nitrogen or the pyrrolidine nitrogen.
Reduction Reactions: Reduction of the nitro group (if present) to the corresponding amine can be achieved using reducing agents like hydrogen and palladium.
Oxidation Reactions: Oxidation of the aniline moiety can yield various products, such as nitroso compounds or azo derivatives.
Fluorination: N-fluorobenzenesulfonimide, acetonitrile, room temperature.
Chlorination: Thionyl chloride, chloroform, reflux.
Pyrrolidine Ring Formation: Pyrrolidine, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Medicinal Chemistry: It may serve as a scaffold for designing potential drug candidates due to its structural features.
Agrochemicals: Some derivatives exhibit pesticidal properties.
Materials Science: It can be used in the synthesis of functional materials.
Wirkmechanismus
The exact mechanism of action depends on the specific application. For potential drugs, it could involve interactions with specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs with the same substituents, similar anilines and pyrrolidines exist. the unique combination of chlorine, fluorine, and pyrrolidinyl groups in “(S)-3-Chloro-2-fluoro-4-(pyrrolidin-2-yl)aniline” sets it apart.
Eigenschaften
Molekularformel |
C10H12ClFN2 |
|---|---|
Molekulargewicht |
214.67 g/mol |
IUPAC-Name |
3-chloro-2-fluoro-4-[(2S)-pyrrolidin-2-yl]aniline |
InChI |
InChI=1S/C10H12ClFN2/c11-9-6(8-2-1-5-14-8)3-4-7(13)10(9)12/h3-4,8,14H,1-2,5,13H2/t8-/m0/s1 |
InChI-Schlüssel |
NKFVATLGKUHBLK-QMMMGPOBSA-N |
Isomerische SMILES |
C1C[C@H](NC1)C2=C(C(=C(C=C2)N)F)Cl |
Kanonische SMILES |
C1CC(NC1)C2=C(C(=C(C=C2)N)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


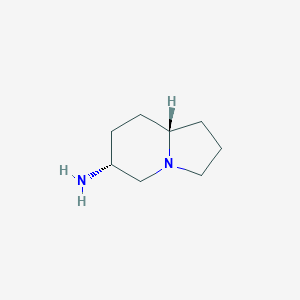
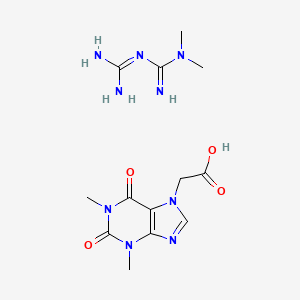

![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13329137.png)

![2-Amino-5-cyclopropyl-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-7-one](/img/structure/B13329147.png)
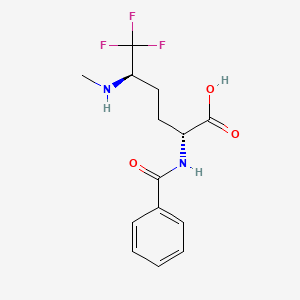
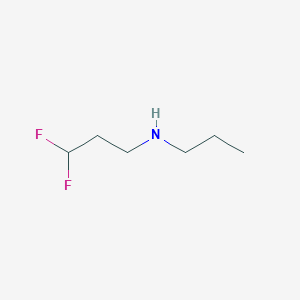
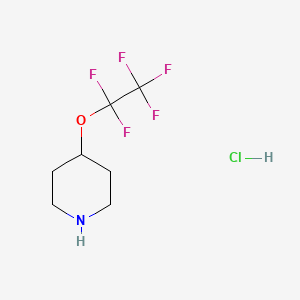
![tert-Butyl (1R,5R)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B13329180.png)
